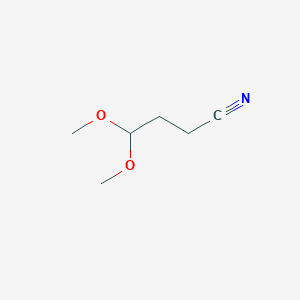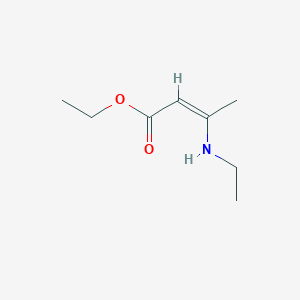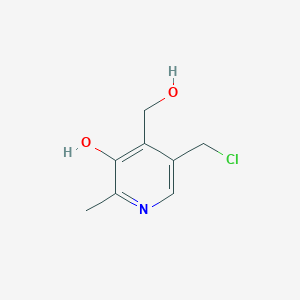
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Pictet-Spengler reagent and is widely used in the synthesis of various biologically active compounds.
作用機序
The mechanism of action of 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is not well understood. However, it is believed that this compound acts as a Pictet-Spengler reagent and undergoes a condensation reaction with various nucleophiles to form biologically active compounds.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- are not well documented. However, it is believed that this compound has potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- in lab experiments include its ease of synthesis, high yield, and versatility in the synthesis of various biologically active compounds. However, the limitations of using this compound include its potential toxicity and lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for the research on 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl-. Some of these include:
1. Studying the mechanism of action of this compound to better understand its potential applications in various fields.
2. Developing new synthetic methods for the production of this compound and its derivatives.
3. Investigating the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
4. Exploring the potential use of this compound in the synthesis of new biologically active compounds.
5. Investigating the potential toxicity of this compound and its derivatives to better understand their safety in various applications.
Conclusion:
In conclusion, 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of various biologically active compounds and has potential applications in the treatment of various diseases. However, more research is needed to better understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- involves the reaction of 2-methyl-3-hydroxypyridine with paraformaldehyde and hydrochloric acid. This reaction leads to the formation of 4-Pyridinemethanol, which is then chloromethylated using thionyl chloride and triethylamine. The final product is obtained by the reaction of chloromethylated 4-Pyridinemethanol with sodium hydroxide.
科学的研究の応用
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- is widely used in scientific research due to its potential applications in various fields. This compound is used in the synthesis of various biologically active compounds such as alkaloids, flavonoids, and indole derivatives. It is also used in the synthesis of various natural products such as camptothecin, a potent anticancer drug.
特性
IUPAC Name |
5-(chloromethyl)-4-(hydroxymethyl)-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5-8(12)7(4-11)6(2-9)3-10-5/h3,11-12H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDHRNXIPTYGEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161176 |
Source


|
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
CAS RN |
13983-22-7 |
Source


|
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013983227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinemethanol, 5-chloromethyl-3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


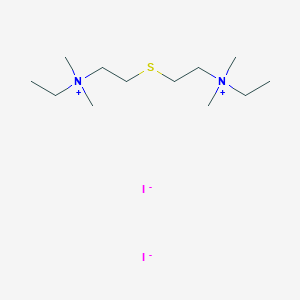

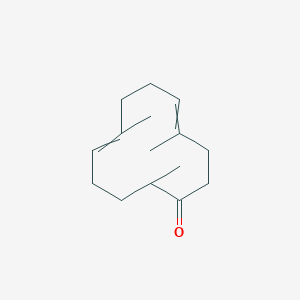


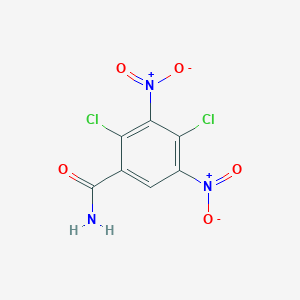
![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
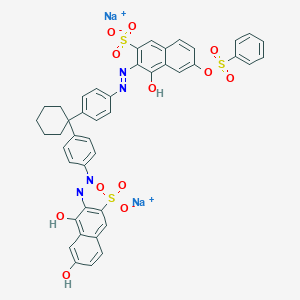
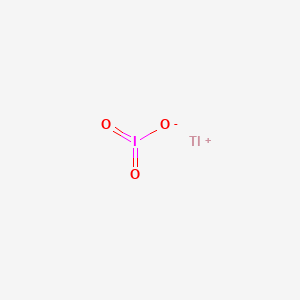
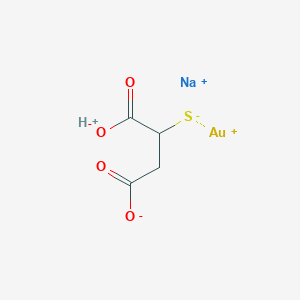
![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
